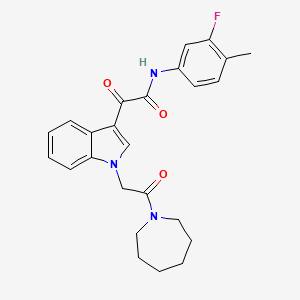

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide

Descripción

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide is a glyoxylamide derivative featuring a central indole scaffold substituted with a 2-oxoethyl-azepane moiety at the N1 position and a 3-fluoro-4-methylphenyl group at the terminal acetamide (Figure 1). Indole-based glyoxylamides are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets, including enzymes and receptors involved in cancer and neurological disorders .

Key structural features include:

- Indole core: The 1H-indol-3-yl group provides a planar aromatic system for π-π stacking and hydrophobic interactions.

- 3-Fluoro-4-methylphenyl group: The electron-withdrawing fluorine and methyl substituents enhance lipophilicity and metabolic stability .

Synthetic routes for similar compounds involve reacting 2-arylindoles with oxalyl chloride followed by coupling with amines (e.g., azepane derivatives) under basic conditions .

Propiedades

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O3/c1-17-10-11-18(14-21(17)26)27-25(32)24(31)20-15-29(22-9-5-4-8-19(20)22)16-23(30)28-12-6-2-3-7-13-28/h4-5,8-11,14-15H,2-3,6-7,12-13,16H2,1H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGOWUIXGCSCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide is a complex organic molecule characterized by its unique structural features, which include an indole moiety, an azepane ring, and a fluorinated aromatic substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral research.

- Molecular Formula : C25H28FN3O3

- Molecular Weight : 453.58 g/mol

- CAS Number : 895807-62-2

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The indole structure is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play roles in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : It could influence pathways related to apoptosis and cell cycle regulation, particularly through interactions with p53 and MDM2 proteins.

- Antiviral Activity : Preliminary studies suggest that similar indole derivatives exhibit antiviral properties, potentially through interference with viral replication mechanisms.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicate promising anticancer activity, as summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.12 | Induction of apoptosis, G2/M phase arrest |

| K562 (Leukemia) | 0.06 | Inhibition of MDM2-p53 interaction |

| PC-3 (Prostate) | 0.20 | Modulation of EGFR signaling |

These findings highlight the compound's potential as a lead candidate for further development in cancer therapy.

Case Studies

-

Study on Apoptosis Induction :

A study conducted on A549 cells demonstrated that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and PARP cleavage. Flow cytometry analysis confirmed G2/M phase arrest, indicating a halt in cell cycle progression. -

MDM2-p53 Interaction Study :

In K562 cells, the compound effectively disrupted the MDM2-p53 interaction, leading to restored p53 activity and subsequent tumor suppressive effects. This mechanism is particularly relevant for cancers retaining wild-type p53.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with key analogs:

Key Observations:

Azepane vs.

Fluorophenyl vs. Chlorophenyl : The 3-fluoro-4-methylphenyl group may enhance metabolic stability over 4-chlorophenyl analogs due to reduced oxidative dehalogenation .

Thioacetamide vs. Oxoacetamide : Sulfur substitution in the analog from could alter electronic properties and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.